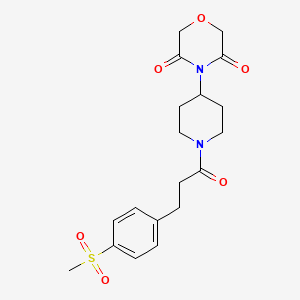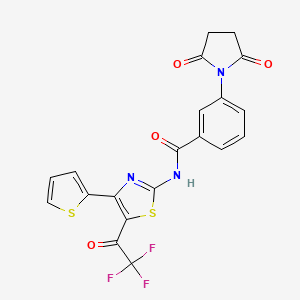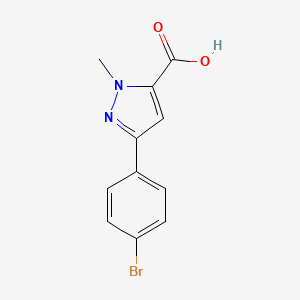![molecular formula C9H13NO2 B2520255 1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one CAS No. 1503195-51-4](/img/structure/B2520255.png)
1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Oxa-3-azabicyclo[321]octan-3-yl)prop-2-en-1-one is a bicyclic compound featuring an oxabicyclo and azabicyclo moiety
Mechanism of Action
Target of Action
The primary target of 1-(8-Oxa-3-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 1-(8-Oxa-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a specific manner to exert their biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 1-(8-Oxa-3-azabicyclo[32It is known that tropane alkaloids, which share a common core with this compound, can affect various biochemical pathways due to their wide array of biological activities .
Result of Action
The molecular and cellular effects of the action of 1-(8-Oxa-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to have a wide array of biological activities .
Preparation Methods
The synthesis of 1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the formation of the bicyclic structure with high diastereo- and enantioselectivity.
In industrial settings, the production of this compound may involve multi-step synthesis processes, including the use of specific reagents and catalysts to ensure the desired stereochemistry and yield .
Chemical Reactions Analysis
1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as zinc bromide, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: This compound serves as a key intermediate in the synthesis of tropane alkaloids, which exhibit a wide range of biological activities.
Organic Synthesis: Its unique structure makes it a valuable building block for constructing complex organic molecules.
Drug Discovery: The compound’s potential as a scaffold for drug development has been explored, particularly in the design of molecules with specific biological targets.
Comparison with Similar Compounds
1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one can be compared to other similar compounds, such as:
8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound shares a similar bicyclic structure but differs in its functional groups and specific applications.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: This compound features a different bicyclic framework and is used in various synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
1-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-9(11)10-5-7-3-4-8(6-10)12-7/h2,7-8H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXPLGAYZUQLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2CCC(C1)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol](/img/structure/B2520179.png)
![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide](/img/structure/B2520180.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2520182.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid](/img/structure/B2520186.png)
![6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2520187.png)

![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B2520191.png)
![6-[2-oxo-2-(thiophen-2-yl)ethyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2520192.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2520193.png)

